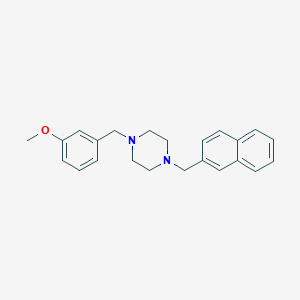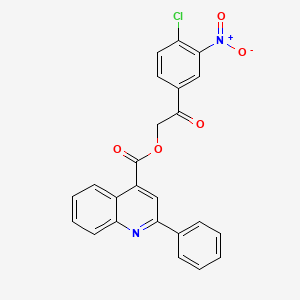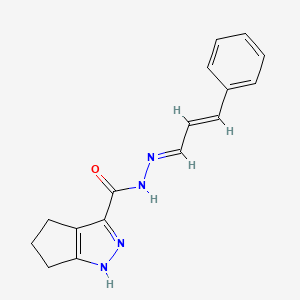
1-(3-Methoxybenzyl)-4-(naphthalen-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a methoxyphenyl group and a naphthalenyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)methanamine with 1-(naphthalen-2-yl)methanamine in the presence of a piperazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the body, such as serotonin and dopamine receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Shares the methoxyphenyl and naphthalenyl groups but differs in the presence of a propenone linkage instead of a piperazine ring.
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: Similar in structure but may have different substituents on the piperazine ring, leading to variations in biological activity.
Uniqueness: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is unique due to its specific combination of functional groups and the presence of both methoxyphenyl and naphthalenyl moieties attached to a piperazine ring.
Propiedades
Fórmula molecular |
C23H26N2O |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-[(3-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2O/c1-26-23-8-4-5-19(16-23)17-24-11-13-25(14-12-24)18-20-9-10-21-6-2-3-7-22(21)15-20/h2-10,15-16H,11-14,17-18H2,1H3 |
Clave InChI |
QPOFHUPNONBSEE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11663806.png)

![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)

![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663876.png)
